molecular formula C13H8O4 B2504159 1,3-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 54245-10-2

1,3-dihydroxy-6H-benzo[c]chromen-6-one

Katalognummer: B2504159
CAS-Nummer: 54245-10-2
Molekulargewicht: 228.203
InChI-Schlüssel: VLXAGAKGJMXVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O4. It is known for its unique structure, which includes a chromen-6-one core with hydroxyl groups at the 1 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in a solvent such as chlorobenzene. The reaction mixture is refluxed overnight, and the product is then extracted and purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[c]chromen-6-one derivatives .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

1,3-Dihydroxy-6H-benzo[c]chromen-6-one exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. A study indicated that this compound's antioxidant capacity is comparable to well-known antioxidants like vitamin C .

Anti-inflammatory Effects

Research has demonstrated that urolithin A possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a candidate for treating inflammatory diseases .

Cancer Therapeutics

The compound has shown promise as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. For instance, in colorectal cancer cell lines (SW480 and HCT116), urolithin A exhibited IC50 values indicating effective inhibition of cell growth .

Metabolism Studies

Urolithin A is a metabolite derived from ellagic acid through gut microbiota action. Its absorption and metabolism have been extensively studied, revealing insights into how dietary polyphenols can influence health outcomes. Research indicates that urolithin A's metabolites are detectable in urine after ingestion, highlighting its bioavailability and potential health benefits .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it acts as a potent inhibitor of tyrosinase, an enzyme critical for melanin production. This property could be leveraged in cosmetic formulations aimed at skin lightening .

Nanotechnology

Recent studies have explored the incorporation of urolithin A into nanocarriers for drug delivery systems. Its biocompatibility and bioactivity make it an ideal candidate for developing targeted therapies that enhance drug efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
1Antioxidant ActivityUrolithin A demonstrated comparable antioxidant activity to vitamin C in scavenging free radicals .
2Anti-inflammatory EffectsSignificant reduction in TNF-α and IL-6 production in macrophages treated with urolithin A .
3Cancer Cell ApoptosisInduced apoptosis in colorectal cancer cells with IC50 values indicating selective cytotoxicity .
4Enzyme InhibitionEffective tyrosinase inhibitor with potential applications in skin care products .
5Drug Delivery SystemsSuccessful incorporation into nanocarriers enhancing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 1,3-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit phosphodiesterase II (PDE2), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting PDE2, the compound can modulate signaling pathways that are crucial for cellular functions, including those related to neuroprotection and cognitive enhancement .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urolithin A: Another hydroxylated benzo[c]chromen-6-one with similar biological activities.

    Ellagic Acid: The precursor to urolithins, known for its antioxidant properties.

    Coumarins: A class of compounds with a similar chromen-6-one core but different substitution patterns.

Uniqueness

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE2 sets it apart from other similar compounds, making it a valuable molecule for research into neurodegenerative diseases and other therapeutic areas .

Biologische Aktivität

1,3-Dihydroxy-6H-benzo[c]chromen-6-one (commonly referred to as DHBC) is a compound belonging to the chromone family, characterized by its unique structural features and biological activities. This article explores the various biological activities of DHBC, including its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

DHBC has the molecular formula C15H10O4 and a molecular weight of 258.24 g/mol. The compound features hydroxyl groups at the 1 and 3 positions of its benzopyran structure, which are critical for its biological activity. It exhibits a melting point range of approximately 294 to 302 °C (decomposing) and is classified as an irritant.

Property Value
Molecular FormulaC15H10O4
Molecular Weight258.24 g/mol
Melting Point294-302 °C (decomposing)
StructureChromone with hydroxyls

Antioxidant Properties

DHBC demonstrates significant antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases. In vitro studies have confirmed that DHBC can effectively inhibit lipid peroxidation and reduce oxidative damage in cellular models.

Anti-inflammatory Effects

Research indicates that DHBC possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

DHBC has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanisms underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation. In one study, DHBC demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM across different cancer types .

The mechanism of action for DHBC involves several pathways:

  • Phosphodiesterase Inhibition : DHBC inhibits phosphodiesterase II (PDE2), which plays a role in regulating cyclic nucleotide levels within cells. This inhibition can enhance signaling pathways related to neuroprotection and cognitive function.
  • α-Glucosidase Inhibition : By inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, DHBC may help manage postprandial hyperglycemia, thus indicating its potential use in diabetes management.

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of DHBC using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that DHBC exhibited a significant reduction in DPPH radical concentration, demonstrating its effectiveness as a free radical scavenger.
  • Cytotoxicity Against Cancer Cells : In a comparative study on various flavonoids, DHBC showed superior cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. The study highlighted the compound's potential as a lead candidate for anticancer drug development .

Eigenschaften

IUPAC Name

1,3-dihydroxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXAGAKGJMXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3OC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.